molecular formula C13H11ClO2 B3042974 2-(7-Methoxynaphthalen-1-yl)acetyl chloride CAS No. 6836-23-3

2-(7-Methoxynaphthalen-1-yl)acetyl chloride

Cat. No. B3042974
CAS RN: 6836-23-3
M. Wt: 234.68 g/mol
InChI Key: CRIAVNMNHHQBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is a chemical compound that is related to the family of acyl chlorides, which are derivatives of acetic acid. This compound is particularly interesting due to its potential applications in organic synthesis and analytical chemistry, especially in the derivatization of compounds for chromatographic analysis.

Synthesis Analysis

The synthesis of related compounds, such as (2-naphthoxy)acetyl chloride, involves the reaction of (2-naphthoxy)acetic acid with a chlorinating agent. This process likely parallels the synthesis of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride, where the corresponding methoxynaphthalene acetic acid would react with a chlorinating agent to produce the acyl chloride .

Molecular Structure Analysis

The molecular structure of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride would consist of a naphthalene ring system substituted with a methoxy group at the 7-position and an acetyl chloride moiety at the 1-position. The presence of the methoxy group can influence the electronic properties of the naphthalene ring, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Compounds similar to 2-(7-Methoxynaphthalen-1-yl)acetyl chloride are used as reagents in the acetylation of other molecules. For instance, 2-methoxynaphthalene can be acetylated using acetic anhydride in the presence of a catalyst such as a dealuminated HBEA zeolite, leading to various acetylated products . The acyl chloride variant would likely react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride would be influenced by both the acyl chloride functional group and the methoxynaphthalene moiety. Acyl chlorides are typically reactive and can be sensitive to moisture. The methoxynaphthalene part of the molecule would contribute to its aromaticity and potential fluorescence, which can be exploited in analytical applications, as demonstrated by the use of related compounds in HPLC analysis .

Scientific Research Applications

Acetylation and Zeolite Catalysis

Chemical Synthesis and Characterization

  • Electrochemical Carboxylation : Research on the electrocarboxylation of 2-acetyl-6-methoxynaphthalene, a derivative of the compound, has been conducted. This process involves converting it into 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, exploring different solvents and reaction conditions (Datta, Marron, King, & Wagenknecht, 1998).
  • Synthesis and Crystallography : Studies also involve the synthesis and crystallographic analysis of derivatives like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene. These investigations are crucial for understanding the structural and chemical properties of such compounds (Singh, 2013).

Biological Studies

  • Pharmacological Importance : Certain derivatives, such as N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, have been investigated for their binding and activity at sigma receptors, indicating potential pharmacological applications. These studies explore the structural variations for selective binding and activities, revealing insights into their potential use in tumor research and therapy (Berardi et al., 2005).
  • Synthesis of Imidazole Derivatives : Research includes the synthesis of imidazole derivatives like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole. The focus is on their spectral characterization and biological activities, emphasizing the importance of the imidazole ring in pharmaceuticals (Ramanathan, 2017).

Solubility Studies

  • Solubility Research : The solubility of compounds like (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents has been studied. These investigations provide essential data for understanding the physical properties and potential applications of related compounds (Yan et al., 2009).

Safety And Hazards

The safety and hazards associated with “2-(7-Methoxynaphthalen-1-yl)acetyl chloride” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIAVNMNHHQBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283006
Record name 7-Methoxy-1-naphthaleneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxynaphthalen-1-yl)acetyl chloride

CAS RN

6836-23-3
Record name 7-Methoxy-1-naphthaleneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1-naphthaleneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 7-methoxynaphth-1-ylacetic acid obtained above is dissolved, while warm, in 300 cm3 of chloroform. The mixture is heated to reflux, and then thionyl chloride is added dropwise. The mixture is refluxed for two hours and evaporated to dryness, yielding an oil which crystallises by cooling. The resulting residue is used as such in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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